2-Methyl-1,3-oxazinane

Beschreibung

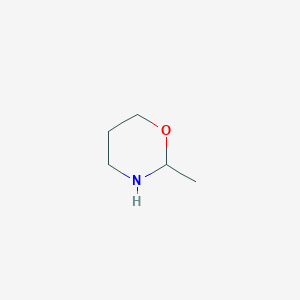

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-1,3-oxazinane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5-6-3-2-4-7-5/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEQZSTXZXIBAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NCCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 1,3 Oxazinane Formation and Reactivity

Detailed Reaction Pathways for Cyclization and Multicomponent Reactions

The synthesis of the 1,3-oxazinane (B78680) ring system is commonly achieved through the cyclization of 1,3-amino alcohols with aldehydes or ketones. For 2-Methyl-1,3-oxazinane, this involves the reaction of 3-aminopropan-1-ol with acetaldehyde. The reaction typically proceeds under acidic or basic conditions, or thermally, leading to the formation of a hemiaminal intermediate. This is followed by an intramolecular cyclization via dehydration to yield the stable six-membered 1,3-oxazinane ring.

Multicomponent reactions (MCRs) offer an efficient route to more complex 1,3-oxazinane derivatives in a single synthetic operation. beilstein-journals.org These reactions bring together three or more reactants to form a product that incorporates substantial parts of all the initial components. beilstein-journals.org A notable example is the three-component condensation involving an amine, formaldehyde (B43269), and a suitable carbon-carbon double bond containing compound, which proceeds through a series of tandem reactions to construct the 1,3-oxazinane scaffold. ijrpr.comrsc.org Another variation is the reaction between an aldehyde, a primary amine, and a phenol, often referred to as a Mannich-type reaction, which can also yield substituted 1,3-oxazine derivatives. ijrpr.com

A plausible mechanism for a three-component synthesis of a 1,3-oxazine derivative involves an initial Mannich-type condensation of an aniline with formaldehyde to generate an imine. This electrophilic imine is then attacked by an electron-rich species, such as β-naphthol, forming an intermediate. A second Mannich-type condensation with another molecule of formaldehyde, followed by intramolecular cyclization, ultimately affords the 1,3-oxazine product.

Role of Key Intermediates

The mechanisms of 1,3-oxazinane formation and subsequent reactions are characterized by the involvement of several key transient species that dictate the reaction course and product distribution.

In the context of three-component oxy-aminomethylation of styrenes, mechanistic studies have pointed to the crucial role of a 1,3,5-dioxazinane intermediate. semanticscholar.orgacs.orgnih.govnih.gov This intermediate is formed from the acid-catalyzed condensation of sym-trioxane (a trimer of formaldehyde) and a sulfonamide. semanticscholar.orgacs.orgnih.gov This in situ generated 1,3,5-dioxazinane is proposed to be the actual oxy-aminomethylating precursor. semanticscholar.orgacs.org Subsequent protonation and ring-opening of this intermediate generate a reactive N-sulfonyl iminium ion, which then engages with the olefin. semanticscholar.orgacs.org Experiments have shown that among various potential sulfonamide-formaldehyde condensation products (including 1,3,5-oxadiazinanes and 1,3,5-triazinanes), the 1,3,5-dioxazinane displays the highest reactivity towards styrene to form the corresponding 1,3-oxazinane, confirming its role as the key reactive intermediate. acs.org

The functionalization of styrenes in the formation of 1,3-oxazinanes proceeds through a mechanism involving a benzylic cation intermediate. acs.org Following the formation of the N-sulfonyl iminium ion from the 1,3,5-dioxazinane precursor, the styrene double bond attacks this electrophilic species. This attack results in the formation of a stabilized benzylic cation. acs.org The intramolecular trapping of this carbocation by the oxygen atom of the sulfonamide ether tether leads to cyclization and the formation of the 1,3-oxazinane ring. The intermediacy of a benzylic cation is supported by experiments using deuterium-labeled styrenes, which result in a mixture of cis and trans products, consistent with a cationic intermediate that allows for bond rotation before the final ring closure. acs.org

Oxazinium ions, which are cationic species containing the 1,3-oxazine ring with a positive charge on the nitrogen or oxygen atom, can act as reactive intermediates in various transformations of 1,3-oxazinanes. While not explicitly detailed for 2-Methyl-1,3-oxazinane in the provided context, the formation of analogous cyclic oxonium or iminium ions is a common mechanistic feature in heterocyclic chemistry. For instance, N-acylation of a 1,3-oxazinane can lead to the formation of an N-acyliminium ion upon activation with a Lewis acid. These electrophilic intermediates are susceptible to attack by nucleophiles, enabling the introduction of substituents onto the oxazinane ring. Similarly, protonation or alkylation of the ring oxygen could generate a reactive oxonium ion, facilitating ring-opening reactions. The stability and reactivity of such intermediates would be influenced by the substituents on the ring.

Kinetic and Thermodynamic Aspects of 1,3-Oxazinane Syntheses

The formation of 1,3-oxazinanes is governed by both kinetic and thermodynamic factors. Kinetic studies on the related compound, 2-methyl-5,6-dihydro-4H-1,3-oxazine, during its isomerization polymerization, provide insights into the reactivity of the 1,3-oxazine ring system. edu.krdacs.org The polymerization kinetics can be used to infer the relative stability and reactivity of the monomeric unit.

Thermodynamic parameters such as the free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) determine the rate and feasibility of the ring-forming reaction. Generally, the formation of a six-membered ring like 1,3-oxazinane is thermodynamically favorable. The specific values for these parameters are dependent on the reactants, catalysts, and reaction conditions employed.

Below is a table summarizing kinetic data for the polymerization of 2-methyl-5,6-dihydro-4H-1,3-oxazine, which serves as a model for understanding the kinetic aspects of the 1,3-oxazine system.

| Parameter | Value | Conditions |

|---|---|---|

| Order of Reaction | First Order | imino-Diels-Alder reaction |

| Rate Constant (k) | Specific to reaction | Dependent on temperature and catalyst |

| Activation Energy (Ea) | Data not available in sources | - |

| Arrhenius Factor (A) | Data not available in sources | - |

| ΔG‡ (Gibbs Free Energy of Activation) | Data not available in sources | - |

| ΔH‡ (Enthalpy of Activation) | Data not available in sources | - |

| ΔS‡ (Entropy of Activation) | Data not available in sources | - |

Note: Specific quantitative data for the synthesis of 2-Methyl-1,3-oxazinane were not available in the searched literature. The table reflects general kinetic parameters discussed for 1,3-oxazine systems. edu.krd

Transition State Analysis for Stereochemical Outcomes

The stereochemical outcomes of reactions involving the 2-methyl-1,3-oxazinane ring are intrinsically linked to the conformational dynamics and transition state geometries of the heterocyclic system. The 1,3-oxazinane ring is not planar and can adopt several conformations, with the chair forms being the most stable. The interconversion between these conformers, often proceeding through higher-energy twist or boat forms, is a critical factor in determining the facial selectivity of reactions.

Computational studies on the related 3-methyltetrahydro-1,3-oxazine have provided insight into the potential energy surface of this class of compounds. These analyses reveal that the potential energy surface contains multiple minima, including chair and twist conformers. researchgate.net The transition between the main axial and equatorial chair conformers can occur through various pathways that involve these higher-energy twist intermediates. researchgate.net The preferred pathway, however, is suggested to be a direct chair-to-chair transition through the pyramidal inversion of the nitrogen atom. researchgate.net The energy barriers for these conformational changes dictate which transition states are most accessible under specific reaction conditions, thereby influencing the stereochemical course of a reaction.

A practical example of transition state control over stereochemistry is observed in the enantioselective functionalization of N-Boc-1,3-oxazinanes. In these reactions, the deprotonation of the ring using a chiral ligand-organolithium complex leads to a chiral intermediate. The stereochemistry of the final product is highly dependent on the enantiomer of the chiral diamine, such as sparteine, used in the lithiation step. researchgate.netnih.gov For instance, using (+)-sparteine can lead to the (S)-configured product, while (-)-sparteine can yield the (R)-configured product. nih.gov

The regioselectivity and enantiospecificity of subsequent reactions, such as palladium-catalyzed cross-coupling, are also governed by transition state energetics. The 1,3-oxazinane ring exhibits a notable propensity to adopt a twist-boat conformation, which is necessary to achieve the correct alignment of the carbon-palladium (C-Pd) and carbon-hydrogen (C-H) bonds for the β-hydride elimination step that can initiate palladium migration. nih.gov The stability of the transition states leading to different regioisomers or stereoisomers can be manipulated by the choice of ligands on the metal catalyst, allowing for controlled, regiodivergent synthesis of C4- or C5-functionalized products with high enantiomeric purity. researchgate.netnih.gov

The table below summarizes key energetic data from conformational analysis of the related 3-methyltetrahydro-1,3-oxazine, which informs the understanding of accessible transition states.

| Conformational Transition | Energy Barrier (kcal/mol) | Transition State |

| Chair (axial) ↔ Chair (equatorial) | ~7.0 | Pyramidal N-inversion or various boat forms |

| Chair ↔ Twist | Lower than Chair ↔ Chair | Semi-chair or boat modifications |

| Twist ↔ Twist | Lower than Chair ↔ Chair | Unsymmetrical boat forms |

Data adapted from computational studies on 3-methyltetrahydro-1,3-oxazine. researchgate.net

Rearrangement Mechanisms (e.g., Sigmatropic Rearrangements in Related Systems)

While specific rearrangement reactions extensively documented for 2-methyl-1,3-oxazinane are not prevalent in the literature, the structural motifs present in the ring suggest the potential for various rearrangements, including sigmatropic shifts, which are well-established in related organic systems. Sigmatropic rearrangements are concerted, pericyclic reactions where a sigma bond migrates across a π-electron system, leading to a constitutional isomer of the reactant. wikipedia.orgyoutube.com These reactions are classified by an order term [i,j], which denotes the number of atoms over which the sigma bond migrates on each side of the breaking bond. wikipedia.orguh.edu

libretexts.orglibretexts.org-Sigmatropic Rearrangements: The Cope and Claisen rearrangements are the most prominent examples of libretexts.orglibretexts.org-sigmatropic shifts. wikipedia.orglibretexts.org

Claisen Rearrangement: This reaction involves the rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound. wikipedia.orgyoutube.com A hetero-Claisen rearrangement involving a 1,3-oxazinane derivative is conceivable. For instance, an N-allyl derivative of an enamine derived from a 1,3-oxazinane could potentially undergo a libretexts.orglibretexts.org-sigmatropic shift. The formation of a strong carbonyl bond in the product often makes the Claisen rearrangement effectively irreversible. uh.edu

Cope Rearrangement: This involves the reorganization of a 1,5-diene. libretexts.org An appropriately unsaturated substituent on the 1,3-oxazinane ring could create the necessary 1,5-diene framework for such a rearrangement.

The stereochemical outcome of these rearrangements is highly predictable, proceeding through a well-defined, often chair-like, six-membered transition state. The reaction is typically suprafacial, meaning the new bond forms on the same face of the π-system from which the old bond broke. libretexts.org

[1,j]-Sigmatropic Rearrangements: These rearrangements involve the migration of a substituent, such as hydrogen or an alkyl group, along a π-system.

wikipedia.orglibretexts.org and wikipedia.orguh.edu Hydrogen Shifts: According to the Woodward-Hoffmann rules, thermal wikipedia.orguh.edu-hydrogen shifts are common and proceed suprafacially, whereas thermal wikipedia.orglibretexts.org-hydrogen shifts are symmetry-forbidden for a suprafacial pathway and would require a high-energy antarafacial transition state, which is geometrically difficult. uh.edulibretexts.org Photochemical conditions can, however, promote wikipedia.orglibretexts.org-hydrogen shifts. libretexts.org

Rearrangements in Related Heterocycles: Mechanistic studies in other heterocyclic systems provide plausible models for potential 1,3-oxazinane rearrangements.

1,3-Dioxa- libretexts.orglibretexts.org-Sigmatropic Rearrangement: An unexpected rearrangement has been reported during the reaction of certain allylic alcohols with isocyanates. This proceeds via the formation of an allylic carbamate which then undergoes a libretexts.orglibretexts.org-sigmatropic rearrangement to a linear carbamate. researchgate.net This highlights the feasibility of such rearrangements in six-membered heterocycles containing two heteroatoms.

Transannular Rearrangements: In systems like 2-amino-1,3,4-thiadiazines, acid-catalyzed rearrangements to 3-amino-2-thiazolimines have been observed. The proposed mechanism involves a transannular nucleophilic attack by a ring nitrogen onto an sp³-hybridized carbon at another position in the ring. rsc.org This type of mechanism could be envisioned in protonated or otherwise activated 1,3-oxazinane derivatives.

Computational and Theoretical Studies on 2 Methyl 1,3 Oxazinane and Analogues

Molecular Modeling and Simulation of Reaction Pathways

Beyond static properties, computational modeling can simulate the dynamic processes of chemical reactions. This helps in understanding reaction mechanisms, predicting the influence of catalysts, and explaining the stereochemical outcomes of synthetic procedures.

Molecular modeling is crucial for understanding how catalysts guide chemical reactions involving 1,3-oxazinanes. For instance, in palladium-catalyzed C-H functionalization reactions, the specific ligand attached to the palladium center can dramatically alter the outcome. nih.gov

Simulations can model the transition state of the reaction, which is the highest energy point along the reaction pathway. By comparing the energies of different possible transition states, chemists can understand why a particular product is formed. For example, modeling can explain how bulky ligands on a palladium catalyst sterically interact with the 1,3-oxazinane (B78680) substrate to direct a reaction to a specific carbon atom (e.g., C4 vs. C5), thereby controlling the regioselectivity of the reaction. nih.gov These models help rationalize how the shape and electronic properties of the catalyst-ligand complex engage with the oxazinane ring to facilitate a specific chemical bond formation. nih.gov

Many applications of 1,3-oxazinanes involve chiral molecules, where the precise three-dimensional arrangement of atoms is critical. Computational modeling is a powerful tool for predicting and explaining the stereochemistry of reactions.

In enantioselective reactions, a chiral catalyst or reagent is used to favor the formation of one enantiomer over the other. A notable example is the sparteine-mediated enantioselective lithiation of N-Boc-1,3-oxazinanes. nih.gov Computational studies can model the diastereomeric transition states formed between the oxazinane substrate and the different enantiomers of the chiral catalyst complex. By calculating the relative energies of these transition states, researchers can predict which stereochemical pathway is energetically favored. The lower energy transition state corresponds to the major enantiomer produced in the reaction. These predictions can then be correlated with experimentally observed enantiomeric ratios (e.r.), providing a deep, mechanistic understanding of the source of stereocontrol. nih.gov

Table 3: Influence of Catalytic System on Reaction Outcomes for 1,3-Oxazinanes Based on findings from studies on functionalized 1,3-oxazinanes. nih.gov

| Catalyst System | Reaction Type | Key Interaction Modeled | Predicted Outcome |

| Pd(dba)₂ / Bulky Ligand (L³) | Negishi Coupling | Steric hindrance between ligand and substrate | C4-functionalization (Direct) |

| Pd(dba)₂ / Less Bulky Ligand (L²) | Negishi Coupling | Alignment for Pd migration | C5-functionalization (Migratory) |

| s-BuLi / (+)-Sparteine | Lithiation | Formation of diastereomeric transition states | High enantioselectivity for (S) product |

| s-BuLi / (-)-Sparteine | Lithiation | Formation of diastereomeric transition states | High enantioselectivity for (R) product |

Applications of 2 Methyl 1,3 Oxazinane As a Synthetic Intermediate and Building Block

Role in Fine Chemical Synthesis

Derivatives of 2-Methyl-1,3-oxazinane, particularly N-Boc protected 1,3-oxazinanes, serve as crucial building blocks in fine chemical synthesis. nih.gov They are considered appealing substrates for developing advanced synthetic methodologies due to their inherent stability and the potential for selective chemical manipulation at various positions on the ring. researchgate.net The oxazinane ring acts as a protective group for the 1,3-amino alcohol functionality, which can be revealed later in a synthetic sequence. This strategy is central to their application in creating more complex and valuable chiral intermediates. nih.gov The non-enantioselective α-lithiation of 2-methyl-Boc-oxazinane has been previously reported, laying the groundwork for more advanced, stereocontrolled transformations. researchgate.net

Precursors for Chiral Building Blocks

A significant application of 2-Methyl-1,3-oxazinane derivatives is in the asymmetric synthesis of chiral building blocks, which are fundamental to the development of new pharmaceuticals and peptidomimetics. nih.gov

Functionalized N-Boc-1,3-oxazinanes provide straightforward access to enantiopure N-Boc-1,3-amino alcohols. These valuable chiral intermediates are obtained through a simple cleavage of the aminal group within the oxazinane ring. nih.gov For instance, treatment with trifluoroacetic acid (TFA) in tetrahydrofuran (B95107) (THF) effectively removes the aminal protection, yielding the corresponding highly enantioenriched N-Boc-1,3-aminoalcohols. nih.gov The absolute configuration of the resulting amino alcohols has been confirmed by comparing their specific rotations with literature data. nih.gov

A highly valuable application of N-Boc-1,3-oxazinanes is in the regio- and enantiodivergent synthesis of β²- and β³-amino acids. nih.govnih.gov These amino acids are important substructures in various natural products and active pharmaceutical ingredients. nih.gov Their incorporation into peptides can enhance proteolytic stability and modulate secondary structure, leading to peptidomimetics with improved pharmacological properties. nih.gov

The synthetic strategy involves a one-pot reaction sequence:

Enantioselective Lithiation: The process begins with the enantioselective lithiation of the N-Boc-1,3-oxazinane ring using a chiral base, such as sparteine, which selectively removes a specific proton. researchgate.net

Transmetallation: The resulting organolithium intermediate is then transmetalated to an organozinc compound by reacting with zinc chloride (ZnCl₂). nih.gov

Regiodivergent Negishi Coupling: The final step is a palladium-catalyzed Negishi cross-coupling reaction. The regioselectivity of this step—that is, whether functionalization occurs at the C4 or C5 position of the oxazinane ring—is controlled by the choice of phosphine (B1218219) ligand on the palladium catalyst. This allows for the selective synthesis of precursors for either β²- or β³-amino acids. nih.govresearchgate.net

Following the functionalization of the oxazinane ring, a two-step process involving aminal cleavage and oxidation converts the intermediates into the desired highly enantioenriched β²- and β³-amino acids. nih.govresearchgate.net Both (R) and (S) enantiomers of the β-amino acids can be accessed by selecting the appropriate enantiomer of the chiral base (sparteine) in the initial lithiation step. researchgate.netnih.gov

| Product Type | Substituent (R) | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|

| β³-Amino Acid | 4-MeO-C₆H₄ | 75 | 96:4 |

| β³-Amino Acid | 4-CF₃-C₆H₄ | 72 | 96:4 |

| β³-Amino Acid | 2-Naphthyl | 70 | 96:4 |

| β²-Amino Acid | 4-MeO-C₆H₄ | 70 | 98:2 |

| β²-Amino Acid | 4-F-C₆H₄ | 65 | 98:2 |

| β²-Amino Acid | 2-Thienyl | 58 | 98:2 |

This table presents selected results for the synthesis of various β²- and β³-amino acids from functionalized Boc-1,3-oxazinanes, demonstrating the high yields and excellent enantioselectivities achieved. Data sourced from research findings. nih.govresearchgate.net

Intermediates for Complex Natural Product Synthesis (General)

By providing a reliable and highly stereoselective route to β²- and β³-amino acids, 2-methyl-1,3-oxazinane derivatives serve as critical intermediates for the total synthesis of complex natural products. nih.gov Many biologically active natural products contain β-amino acid substructures, and the ability to synthesize these components in an enantiopure form is essential for recreating the natural molecule and studying its biological activity. nih.gov Therefore, the methodologies developed using 1,3-oxazinanes contribute significantly to the field of natural product synthesis by making these key chiral building blocks more accessible. nih.gov

Scaffolds for Advanced Materials and Catalysts

The robust cyclic structure of the 1,3-oxazinane (B78680) ring makes it an attractive scaffold for applications beyond pharmaceuticals, including the development of advanced materials.

The 1,3-oxazinane framework is considered ideal for designing advanced energetic materials due to its compact skeleton and the presence of multiple sites that can be modified with explosophoric groups (e.g., nitro groups). nih.govarabjchem.org While research in this area is still emerging, several promising energetic compounds based on the 1,3-oxazinane ring have been synthesized and characterized. nih.gov

These materials are synthesized by first creating the 1,3-oxazinane ring and then introducing energetic functionalities like nitro (–NO₂) or azido (B1232118) (–N₃) groups. nih.gov The resulting compounds exhibit unique properties that make them suitable for specific applications. For example, 3,5,5-trinitro-1,3-oxazinane (B14429030) (TNTON) shows good thermal stability and insensitivity, making it a candidate for melt-cast explosives. nih.govarabjchem.org In contrast, 5-azido-3,5-dinitro-1,3-oxazinane (ADTON) has a very low glass transition temperature, a property desirable for rate-accelerating materials. nih.govarabjchem.org

| Compound | Abbreviation | Density (g·cm⁻³) | Detonation Velocity (m·s⁻¹) | Key Property |

|---|---|---|---|---|

| 3,5,5-trinitro-1,3-oxazinane | TNTON | 1.79 | 8322 | Good thermal stability; potential melt-cast explosive |

| 5-azido-3,5-dinitro-1,3-oxazinane | ADTON | 1.56 | 7495 | Low glass transition temperature (-46 °C); potential plasticizer |

| (3,5-dinitro-1,3-oxazinan-5-yl) methyl nitrate (B79036) | TNOP | 1.72 | 8112 | Low melting point (105 °C) and excellent insensitivity |

This table summarizes the properties of selected energetic materials built upon the 1,3-oxazinane scaffold. Data sourced from comparative research studies. arabjchem.org

Ligands and Auxiliaries in Organic Synthesis

The 1,3-oxazinane ring system, a core feature of 2-methyl-1,3-oxazinane, serves as a valuable framework in asymmetric synthesis. Specifically, N-protected 1,3-oxazinanes, such as Boc-1,3-oxazinanes, have been utilized as chiral building blocks for the synthesis of important molecules like β-amino acids. nih.gov In these synthetic routes, the 1,3-oxazinane moiety acts as a chiral precursor, and its chemical manipulation is often directed by external chiral ligands to achieve high levels of stereocontrol.

A notable example is the regio- and enantiodivergent functionalization of Boc-1,3-oxazinanes. nih.gov This process involves a sequence of reactions including enantioselective lithiation, transmetallation to zinc, and a subsequent Negishi cross-coupling reaction. The regioselectivity of this cross-coupling, which determines whether the C4 or C5 position of the oxazinane ring is functionalized, is controlled by the choice of phosphine ligand used in the reaction. nih.gov This ligand-controlled approach allows for the selective synthesis of either β²- or β³-amino acid precursors from the same 1,3-oxazinane starting material. nih.gov

The success of these transformations highlights the potential of 1,3-oxazinane derivatives to serve as intermediates in the synthesis of chiral ligands and auxiliaries. While 2-methyl-1,3-oxazinane itself is not the active chiral auxiliary in these examples, its structure provides a foundation from which such auxiliaries could be constructed. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction, after which it is removed. sigmaaldrich.com

| Desired Product | Position of Functionalization | Controlling Factor | Resulting Amino Acid Precursor |

|---|---|---|---|

| C4-Functionalized Product | C4 | Specific Phosphine Ligand | β²-amino acid precursor |

| C5-Functionalized Product | C5 | Different Phosphine Ligand | β³-amino acid precursor |

Phase Transfer Catalysts

Phase transfer catalysis is a powerful technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. theaic.org This is often achieved by a phase transfer catalyst, which is a substance that can transport a reactant from one phase to another. theaic.org A common class of phase transfer catalysts are quaternary ammonium (B1175870) salts. theaic.orgnih.gov These salts possess a positively charged nitrogen atom with four organic substituents, making the cation soluble in organic solvents, and an anion that is often the reactive species.

While there is no specific documentation of 2-methyl-1,3-oxazinane being used as a phase transfer catalyst, its chemical structure suggests a potential pathway to such an application. The nitrogen atom within the 1,3-oxazinane ring is a secondary amine and is therefore nucleophilic. It can undergo a quaternization reaction, which involves alkylation of the nitrogen atom to form a quaternary ammonium salt. mdpi.comresearchgate.net This transformation would convert the neutral 2-methyl-1,3-oxazinane molecule into a cationic species.

The resulting quaternary ammonium salt derived from 2-methyl-1,3-oxazinane would possess the key structural feature of a phase transfer catalyst. The positively charged nitrogen could pair with an anionic reactant from an aqueous phase, and the organic nature of the rest of the molecule would allow this ion pair to be soluble in an organic phase, thereby facilitating a reaction.

| Starting Material | Reaction | Product | Potential Application |

|---|---|---|---|

| 2-Methyl-1,3-oxazinane | Quaternization (e.g., with an alkyl halide) | N-Alkyl-2-methyl-1,3-oxazinanium halide | Phase Transfer Catalyst |

Although this application is theoretical and not yet described in the scientific literature, it represents a plausible extension of the chemical reactivity of 2-methyl-1,3-oxazinane based on the established principles of phase transfer catalysis.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of 2-methyl-1,3-oxazinane in solution. A combination of one-dimensional (¹H and ¹³C) and multi-dimensional experiments provides a complete picture of the molecule's framework and spatial arrangement.

Multi-dimensional NMR experiments are indispensable for mapping the covalent framework and determining the stereochemistry of 2-methyl-1,3-oxazinane.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two or three bonds. For 2-methyl-1,3-oxazinane, COSY spectra would show correlations between the methyl protons (at C2) and the proton at C2, as well as between the protons on adjacent carbons in the ring (H4-H5, H5-H6).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. An HSQC or HMQC spectrum provides a direct link between each proton signal and its corresponding carbon signal, confirming the assignments made in the ¹H and ¹³C spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing key insights into the molecule's stereochemistry and conformation. In a chair conformation, NOESY would show correlations between axial protons on the same face of the ring (e.g., H2a-H4a-H6a) and between axial and equatorial protons on adjacent carbons. The spatial relationship between the methyl group at C2 and the ring protons can also be determined, confirming its orientation (axial or equatorial).

| Technique | Correlating Protons/Carbons | Information Gained |

|---|---|---|

| COSY | H2 ↔ H-methyl; H4 ↔ H5; H5 ↔ H6 | Confirms ¹H-¹H spin systems and adjacent proton relationships. |

| HSQC/HMQC | H2 ↔ C2; H4 ↔ C4; H5 ↔ C5; H6 ↔ C6; H-methyl ↔ C-methyl | Assigns protons to their directly attached carbons. |

| HMBC | H-methyl ↔ C2; H2 ↔ C4, C6; H6 ↔ C2, C5 | Establishes the connectivity across the heteroatoms (O and N) and confirms the ring structure. |

| NOESY | H2-axial ↔ H4-axial; H2-axial ↔ H6-axial | Provides through-space correlations to determine stereochemistry and preferred conformation. |

The magnitude of the three-bond proton-proton coupling constants (³JHH) is highly dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. nih.gov This makes coupling constant analysis a powerful tool for determining the preferred conformation of the 1,3-oxazinane (B78680) ring. nih.gov

The 1,3-oxazinane ring typically adopts a chair conformation to minimize steric and torsional strain. researchgate.net In this conformation, the coupling constants between adjacent axial-axial (Jaa), axial-equatorial (Jae), and equatorial-equatorial (Jee) protons are distinct.

Large J-values (typically 8-13 Hz) are indicative of an axial-axial relationship (dihedral angle ~180°).

Small J-values (typically 1-5 Hz) correspond to axial-equatorial and equatorial-equatorial relationships (dihedral angles ~60°).

By analyzing the coupling patterns of the ring protons (H4, H5, H6), the chair conformation can be confirmed, and the orientation of the methyl group at the C2 position can be deduced. For instance, a large coupling constant between the C2 proton and an adjacent C4 or C6 proton would suggest a diaxial relationship, providing information about the substituent's preferred orientation.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

While NMR provides detailed information about the structure in solution, single-crystal X-ray diffraction offers an exact determination of the molecular structure in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, offering definitive proof of the molecule's conformation and configuration. For 1,3-oxazinane derivatives, X-ray analysis typically confirms the adoption of a chair-like conformation in the crystal lattice. Although a specific crystal structure for the parent 2-methyl-1,3-oxazinane is not widely reported, analysis of related structures reveals key expected features.

| Parameter | Expected Value/Observation | Significance |

|---|---|---|

| Ring Conformation | Chair conformation | Confirms the lowest energy conformation in the solid state. |

| C-O Bond Lengths | ~1.43 Å | Standard single bond length. |

| C-N Bond Lengths | ~1.47 Å | Standard single bond length. |

| Methyl Group Orientation | Equatorial or Axial | Determines the solid-state stereochemistry. The equatorial position is often favored to minimize steric hindrance. |

High-Resolution Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows for the calculation of its elemental formula, thereby confirming the molecular formula of 2-methyl-1,3-oxazinane (C₅H₁₁NO). Furthermore, tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecular ion, and the resulting pattern provides valuable structural information. scienceready.com.auwikipedia.org

The fragmentation of the 1,3-oxazinane ring is predictable. chemguide.co.uk Cleavage is often initiated at the bonds adjacent to the heteroatoms (α-cleavage) due to the stabilization of the resulting charged fragments. libretexts.org

Key predicted fragmentation pathways for 2-methyl-1,3-oxazinane include:

Loss of the methyl group at C2, leading to a stable cyclic iminium ion.

Ring-opening via cleavage of the C-O or C-N bonds, followed by further fragmentation.

Retro-Diels-Alder (RDA) type cleavage, a common pathway for six-membered heterocyclic rings, can also occur, leading to characteristic fragments.

| m/z (Predicted) | Formula | Likely Origin |

|---|---|---|

| 101.0841 | [C₅H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 86.0606 | [C₄H₈NO]⁺ | Loss of methyl radical (•CH₃) from C2 |

| 72.0449 | [C₃H₆NO]⁺ | Cleavage of C4-C5 bond and loss of ethylene (B1197577) (C₂H₄) |

| 58.0657 | [C₃H₈N]⁺ | Ring opening and loss of formaldehyde (B43269) (CH₂O) and an ethylene radical |

| 44.0500 | [C₂H₆N]⁺ | α-cleavage at C6-N bond |

Chiral Chromatography for Enantiomeric Excess Determination (e.g., Chiral HPLC, SFC)

Since the C2 carbon of 2-methyl-1,3-oxazinane is a stereocenter, the compound can exist as a pair of enantiomers ((R) and (S)). Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP), is the definitive method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. nih.govsemanticscholar.org

The separation is achieved through transient, diastereomeric interactions between the enantiomers and the chiral stationary phase. Polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® columns) are commonly effective for resolving a wide range of chiral compounds, including heterocyclic amines. nih.gov By integrating the peak areas of the two separated enantiomers in the chromatogram, the ratio of the enantiomers and thus the enantiomeric excess can be accurately calculated. nih.gov

| Parameter | Value/Condition |

|---|---|

| Column | Chiralpak® IA (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine mixture |

| Retention Time (Enantiomer 1) | t₁ |

| Retention Time (Enantiomer 2) | t₂ |

| Peak Area (Enantiomer 1) | A₁ |

| Peak Area (Enantiomer 2) | A₂ |

| Enantiomeric Excess (% e.e.) | | (A₁ - A₂) / (A₁ + A₂) | × 100% |

Emerging Research Directions and Future Perspectives on 2 Methyl 1,3 Oxazinane

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of the 1,3-oxazinane (B78680) ring is a key area where catalytic innovation is driving progress. Traditional methods often require harsh conditions or stoichiometric reagents, leading researchers to explore advanced catalytic systems that offer higher efficiency, milder conditions, and greater substrate scope.

Recent advancements include the use of various metal-based catalysts to facilitate the construction of the 1,3-oxazinane core. For instance, a highly efficient ruthenium-catalyzed stereospecific N-demethylative rearrangement of isoxazolidines has been developed to produce N-H-1,3-oxazinanes, which are valuable precursors to 1,3-aminoalcohols. organic-chemistry.org In the realm of multicomponent reactions, which are prized for their atom economy, solid acid nanocatalysts have proven effective. A magnetic solid acid nanocatalyst based on ferrierite has been successfully used for the green synthesis of 1,3-oxazine derivatives in water at room temperature, achieving excellent yields in short reaction times. nih.gov Similarly, a nanocomposite of a heteropolyacid stabilized on mesoporous titanium oxide and graphitic carbon nitride has been employed as a reusable and efficient catalyst for the one-pot synthesis of 1,3-oxazine derivatives under solvent-free conditions. rsc.org

Other notable catalytic systems include Gallium(III) nitrate (B79036), which has been shown to be an effective catalyst for synthesizing organic-chemistry.orgnih.govoxazine-piperazine derivatives. doi.org Cobalt-based phosphate (B84403) catalysts have also been introduced for the synthesis of 1,3-oxazinone derivatives via an electrophilic substitution mechanism, achieving yields up to 97% in as little as seven minutes under environmentally friendly conditions. researchgate.net These catalytic approaches represent a significant step forward, offering pathways to complex 1,3-oxazinane structures with improved efficiency and sustainability. nih.govnih.gov

| Catalyst | Reaction Type | Key Conditions | Reported Advantages | Reference |

|---|---|---|---|---|

| Ruthenium Complex | N-demethylative rearrangement of isoxazolidines | - | Highly efficient, stereospecific | organic-chemistry.org |

| Magnetic Ferrierite-based Nanocatalyst (M-FER/TEPA/SO₃H) | Three-component condensation | Water, Room Temperature | High yields, short reaction times, green solvent, reusable catalyst | nih.gov |

| H₃PMo₁₁O₃₉@TiO₂@g-C₃N₄ Nanocomposite | One-pot three-component condensation | 80 °C, Solvent-free | High yields (85-95%), short times (5-12 min), reusable catalyst | rsc.org |

| Gallium(III) nitrate (Ga(NO₃)₃) | Cyclization of piperazine (B1678402) triphenols | Methanol, 80 °C, 30 min | High yield (>80%), straightforward method | doi.org |

| Cobalt-based Phosphates (e.g., Co₃(PO₄)₂) | Multicomponent reaction | Ethanol/water | Excellent yields (up to 97%), very short times (7 min), reusable catalyst | researchgate.net |

Exploration of Regiocontrolled Methodologies

A significant challenge in synthetic chemistry is the ability to selectively functionalize a specific position on a molecule, particularly an unactivated C-H bond. For the 1,3-oxazinane scaffold, achieving such regiocontrol opens up pathways to a diverse array of substituted derivatives, which can serve as valuable chiral building blocks.

A landmark study has demonstrated a powerful strategy for the regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes. nih.gov This one-pot reaction involves an initial enantioselective lithiation mediated by the chiral base sparteine, followed by a transmetallation to zinc. nih.govresearchgate.net The crucial regiocontrol is achieved during the subsequent palladium-catalyzed Negishi cross-coupling reaction. nih.gov The regioselectivity of this coupling is highly dependent on the phosphine (B1218219) ligand used with the palladium catalyst, allowing for a switch between functionalization at the C4 or C5 position of the oxazinane ring. nih.gov This ligand-controlled approach provides exclusive formation of either the C4- or C5-functionalized product, which can then be converted into highly enantioenriched β²- and β³-amino acids, respectively. nih.govresearchgate.net This methodology represents a sophisticated approach to controlling reactivity and generating valuable, complex molecules from a simple heterocyclic starting material. nih.gov

| Target Position | Palladium Ligand | Observed Outcome | Reference |

|---|---|---|---|

| C4-Functionalization | Bulky phosphine ligands (e.g., L3) | Direct, non-migratory cross-coupling occurs exclusively at the C4 position. | nih.gov |

| C5-Functionalization | Specific phosphine ligands (e.g., L1, L2) | A migratory cross-coupling is induced, leading to exclusive functionalization at the C5 position. | nih.govresearchgate.net |

Integration with Flow Chemistry and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly influencing synthetic route design, emphasizing the need for processes that are safer, more energy-efficient, and generate less waste. Integrating the synthesis of 1,3-oxazinanes with modern technologies like flow chemistry and employing sustainable practices are key future directions.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch reactor, offers numerous advantages such as superior heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for process automation and telescoping of reaction steps. nih.govdrreddys.com While specific applications to 2-Methyl-1,3-oxazinane are still emerging, the synthesis of related heterocyclic compounds has benefited from this technology. nih.gov The use of flow reactors could enable better control over reaction parameters, potentially leading to higher yields and purities in the synthesis of 1,3-oxazinane derivatives. drreddys.com

Sustainable synthetic approaches also involve the use of greener reagents and catalysts. As mentioned previously, the development of recoverable and reusable solid acid nanocatalysts allows for simplified product purification and reduced catalyst waste. nih.govrsc.orgnih.gov Performing reactions in environmentally benign solvents like water or under solvent-free conditions further enhances the green credentials of these synthetic protocols. nih.govrsc.org Furthermore, alternative energy sources such as microwave irradiation and ultrasonication are being explored for the synthesis of related heterocycles like 1,3,5-triazines. mdpi.com These methods can dramatically reduce reaction times and energy consumption compared to conventional heating, offering a promising avenue for the sustainable production of 1,3-oxazinane compounds. mdpi.com

Designing 1,3-Oxazinane Derivatives for Specific Material Science Applications

While much of the focus on 1,3-oxazinanes has been on their role as synthetic intermediates for pharmaceuticals, there is a nascent but growing interest in their potential application in material science. The 1,3-oxazinane ring possesses structural features that could be exploited to create novel polymers with unique properties.

A promising future direction is the exploration of 2-Methyl-1,3-oxazinane and its derivatives as monomers for ring-opening polymerization (ROP). This approach is well-established for the related 1,3-benzoxazine monomers, which undergo thermally or catalytically induced ROP to produce polybenzoxazines—a class of high-performance phenolic thermosets with excellent thermal stability and mechanical properties. mdpi.comnih.gov The polymerization of 1,3-benzoxazines proceeds via a cationic ring-opening pathway, a mechanism that could potentially be applied to simpler 1,3-oxazinanes. mdpi.com The use of catalysts, such as Lewis acids like tris(pentafluorophenyl)borane, has been shown to significantly lower the ROP temperature of benzoxazines, making the process more accessible. mdpi.comnih.gov

By analogy, the ROP of 2-Methyl-1,3-oxazinane could lead to a new class of polymers, poly(1,3-oxazinane)s. The resulting polymer backbone, containing alternating ether and secondary amine linkages, would be rich in hydrogen bond donors and acceptors. This could impart properties such as hydrophilicity, stimuli-responsiveness, and self-assembly capabilities, similar to those seen in poly(2-oxazoline)s, which are used in biomedical applications. nih.gov Designing and synthesizing specific 1,3-oxazinane monomers with tailored substituents at the C2 position and on the nitrogen atom would allow for fine-tuning of the resulting polymer's properties, potentially leading to new materials for coatings, hydrogels, or smart textiles.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 2-Methyl-1,3-oxazinane in laboratory settings?

- Methodological Answer : Synthesis of 2-Methyl-1,3-oxazinane typically involves multi-step organic reactions. For example, condensation reactions using amines and carbonyl-containing precursors can form the oxazinane ring. Carbonate chemistry has also been applied to similar heterocycles, enabling efficient ring closure under mild conditions . Building block catalogs confirm the compound's availability for research, suggesting standardized protocols for its preparation .

Q. How can computational chemistry techniques predict the electronic structure and stability of 2-Methyl-1,3-oxazinane?

- Methodological Answer : Density functional theory (DFT) and quantum-chemical modeling are key tools. Studies on analogous compounds (e.g., 2-Methyl-1,3,2-oxazaborinane) utilize these methods to analyze charge distribution, bonding characteristics, and conformational stability. Synchrotron X-ray data combined with multipolar atom models further validate computational predictions .

Q. What experimental protocols are recommended for preparing 2-Methyl-1,3-oxazinane samples for spectroscopic analysis?

- Methodological Answer : Sample preparation should include rigorous purification (e.g., column chromatography or recrystallization) and characterization via NMR, IR, and mass spectrometry. Protocols for similar heterocycles emphasize buffer compatibility in solution studies and precise concentration measurements to avoid artifacts .

Advanced Research Questions

Q. What insights have quantum-chemical studies provided on the conformational dynamics of 2-Methyl-1,3-oxazinane in aqueous environments?

- Methodological Answer : Quantum-chemical approximations (e.g., Hartree-Fock or MP2 methods) reveal that 2-Methyl-1,3-oxazinane associates with water molecules via hydrogen bonding, stabilizing specific conformers. These studies highlight the compound's flexibility and solvent interactions, critical for understanding its reactivity in biological systems .

Q. How can 2-Methyl-1,3-oxazinane derivatives be incorporated into oligonucleotides to study DNA interactions?

- Methodological Answer : The compound can be functionalized as a nucleoside analogue. For example, reaction with aromatic aldehydes under mildly acidic conditions forms stable N-methoxy-1,3-oxazinane (MOANA) derivatives. These are integrated into DNA duplexes to probe base-pairing fidelity and duplex stability via UV melting assays and molecular dynamics simulations .

Q. What strategies resolve contradictions in reactivity data for 2-Methyl-1,3-oxazinane under varying catalytic conditions?

- Methodological Answer : Discrepancies in reaction outcomes (e.g., nucleophilic substitution vs. elimination) are addressed by controlling steric and electronic factors. Kinetic studies using in situ monitoring (e.g., HPLC or Raman spectroscopy) and solvent polarity adjustments can isolate competing pathways. Comparative studies with methyl-substituted analogs provide mechanistic clarity .

Methodological Notes

- Data Validation : Cross-reference experimental results with computational models (e.g., DFT vs. XRD) to ensure accuracy in structural assignments .

- Safety Protocols : While specific safety data for 2-Methyl-1,3-oxazinane is limited, general guidelines for handling heterocyclic compounds include using fume hoods, gloves, and emergency eyewash stations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.